1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone
Overview
Description
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of a hydroxy group, two methoxy groups, and a methylamino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups allow for hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The methylamino group can participate in ionic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-2-(methylamino)ethanone: Similar structure but with one less methoxy group.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Lacks the methylamino group.
Uniqueness
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups, along with the methylamino group, allows for a diverse range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12-6-8(13)7-4-9(15-2)11(14)10(5-7)16-3/h4-5,12,14H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBXZOMISQKORM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C(=C1)OC)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197980 | |
Record name | 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28294-49-7 | |
Record name | 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28294-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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